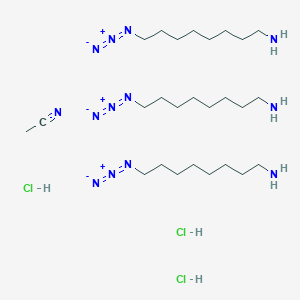
(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL
概要
説明
(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL: is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.561 g/mol . It is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, as well as a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
The synthesis of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoropyridine.
Reaction Conditions: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the methanol group. This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学的研究の応用
(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL can be compared with other similar compounds, such as:
(6-Fluoro-3-pyridinyl)methanol: This compound lacks the chlorine atom but has similar chemical properties and applications.
(6-Chloro-3-pyridinyl)methanol: This compound lacks the fluorine atom and may exhibit different reactivity and biological activity.
(6-Chloro-5-fluoro-3-pyridinyl)boronic acid: This compound contains a boronic acid group instead of a methanol group and is used in different chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUHUPHNUZSVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)

![2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE](/img/structure/B2807167.png)
![(2E)-N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2807168.png)


![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)

